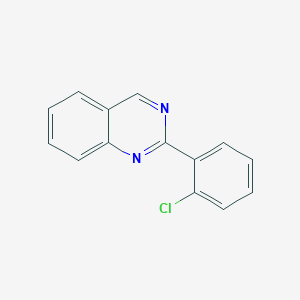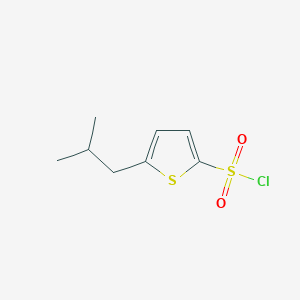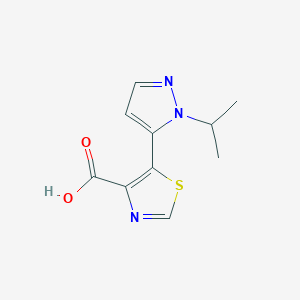![molecular formula C13H20N2O2 B11870900 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropylacetyl group and a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through a multi-step process. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This reaction typically starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-ulcer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Materials Science: The spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological systems, providing insights into their mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. In the context of its anti-ulcer activity, it is believed to inhibit the secretion of gastric acid and protect the gastric mucosa . The compound may interact with receptors or enzymes involved in the regulation of gastric acid secretion, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a benzyl group and a sulfur atom in its structure.
8,8-Difluoro-2-azaspiro[4.5]decan-3-one: This compound features fluorine atoms and is used in various chemical and biological studies.
Uniqueness
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is unique due to the presence of the cyclopropylacetyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
8-(2-cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)3-5-15(6-4-13)12(17)7-10-1-2-10/h10H,1-9H2,(H,14,16) |
Clave InChI |
OSEBXIWBTODAGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(=O)N2CCC3(CC2)CC(=O)NC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)




![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

